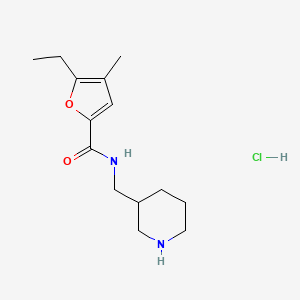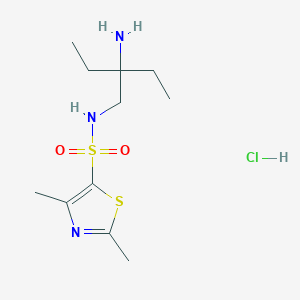![molecular formula C17H20N2O3 B7640952 [2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7640952.png)
[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-(2-methylquinolin-6-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-(2-methylquinolin-6-yl)methanone, also known as HM6, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Wirkmechanismus
The mechanism of action of [2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-(2-methylquinolin-6-yl)methanone is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell growth, inflammation, and microbial infection. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclooxygenase-2, which are involved in DNA replication and inflammation, respectively.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have antimicrobial activity against gram-positive bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-(2-methylquinolin-6-yl)methanone in lab experiments include its potent pharmacological properties, its ability to selectively target cancer cells and inhibit inflammation, and its relatively easy synthesis. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of [2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-(2-methylquinolin-6-yl)methanone, including the development of more potent derivatives and the investigation of its potential applications in other areas of scientific research, such as neurodegenerative diseases and cardiovascular diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in vivo.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess potent pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of [2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-(2-methylquinolin-6-yl)methanone involves the reaction between 2-methylquinoline-6-carboxaldehyde and 2-(hydroxymethyl)-5-methylmorpholine in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-(2-methylquinolin-6-yl)methanone has been studied for its potential applications in various areas of scientific research, including cancer therapy, anti-inflammatory agents, and antimicrobial agents. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied as an antimicrobial agent, particularly against gram-positive bacteria.
Eigenschaften
IUPAC Name |
[2-(hydroxymethyl)-5-methylmorpholin-4-yl]-(2-methylquinolin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-3-4-13-7-14(5-6-16(13)18-11)17(21)19-8-15(9-20)22-10-12(19)2/h3-7,12,15,20H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCQMRSTBMDAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1C(=O)C2=CC3=C(C=C2)N=C(C=C3)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640869.png)
![N-[2-(aminomethyl)cyclohexyl]quinoline-5-sulfonamide;hydrochloride](/img/structure/B7640891.png)
![3,7-dimethyl-N-[3-(pyridin-3-ylmethylamino)propyl]-1-benzofuran-2-carboxamide;hydrochloride](/img/structure/B7640894.png)

![5-[(4-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B7640898.png)


![2-[(5-Methylpyrimidin-2-yl)sulfonylmethyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B7640939.png)


![3-(4-Cyclopropyl-1,2,4-triazol-3-yl)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidine](/img/structure/B7640948.png)
![Methyl 5-[1-[(1-acetylpyrrolidin-3-yl)methyl-methylamino]ethyl]furan-2-carboxylate](/img/structure/B7640955.png)

![(3-Chloro-4-fluorophenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7640972.png)